
4-Bromo-3-hydroxyphenylboronic acid
概要
説明
4-Bromo-3-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .
Synthesis Analysis
The synthesis of boronic esters, such as 4-Bromo-3-hydroxyphenylboronic acid, involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular weight of 4-Bromo-3-hydroxyphenylboronic acid is 216.825 . Its exact mass is 215.959335 . The compound has a density of 1.8±0.1 g/cm3 .Chemical Reactions Analysis
4-Bromo-3-hydroxyphenylboronic acid is used in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions with aryl halides . It is also involved in the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
4-Bromo-3-hydroxyphenylboronic acid has a boiling point of 360.5±52.0 °C at 760 mmHg . Its flash point is 171.8±30.7 °C . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an index of refraction of 1.645 .科学的研究の応用
Organic Synthesis: Suzuki-Miyaura Coupling
4-Bromo-3-hydroxyphenylboronic acid: is a pivotal reagent in the Suzuki-Miyaura coupling reaction, a widely used method to form carbon-carbon bonds in organic synthesis . This reaction is instrumental in constructing complex molecules for pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a partner for cross-coupling with various halides under palladium catalysis, enabling the synthesis of biaryl compounds with high precision.
Polymerization Processes
In material science, 4-Bromo-3-hydroxyphenylboronic acid contributes to the development of novel polymers. It’s used in hydrothermal polymerization processes to create boron/nitrogen-doped polymer nano/microspheres . These polymers have potential applications in creating new materials with unique electrical, optical, and mechanical properties.
Biosensor Development
The compound’s ability to form stable complexes with diols makes it suitable for developing electrochemical biosensors . These sensors can detect biologically relevant molecules like sugars and glycoproteins, which are vital for medical diagnostics and environmental monitoring.
Drug Synthesis and Delivery
4-Bromo-3-hydroxyphenylboronic acid: is explored in drug synthesis, particularly as a boron carrier in boron neutron capture therapy (BNCT) . BNCT is a targeted cancer treatment that relies on the accumulation of boron in tumor cells followed by neutron irradiation to destroy cancer cells selectively.
Material Science: Liquid Crystalline Materials
This boronic acid derivative is used to synthesize liquid crystalline materials, which are essential components in displays and other electronic devices . The introduction of the boronic acid moiety can modify the liquid crystalline properties, leading to materials with tailored thermal and optical behaviors.
Analytical Chemistry: Chromatography
In analytical chemistry, 4-Bromo-3-hydroxyphenylboronic acid serves as a chromatographic reagent to separate and purify various chemical compounds . Its selective binding to specific functional groups allows for the efficient separation of complex mixtures, which is crucial in pharmaceutical and environmental analysis.
作用機序
Target of Action
The primary target of 4-Bromo-3-hydroxyphenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-Bromo-3-hydroxyphenylboronic acid interacts with the palladium catalyst in two key steps: oxidative addition and transmetalation .
In the oxidative addition step, the palladium catalyst becomes oxidized as it donates electrons to form a new palladium-carbon bond .
In the transmetalation step, the 4-Bromo-3-hydroxyphenylboronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 4-Bromo-3-hydroxyphenylboronic acid, leads to the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .
Result of Action
The result of the action of 4-Bromo-3-hydroxyphenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of 4-Bromo-3-hydroxyphenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction conditions need to be exceptionally mild and tolerant of various functional groups . Additionally, the stability of the organoboron reagent (in this case, 4-Bromo-3-hydroxyphenylboronic acid) is crucial for the success of the reaction .
Safety and Hazards
将来の方向性
The future directions of 4-Bromo-3-hydroxyphenylboronic acid involve its potential use in various chemical reactions and synthesis processes. For instance, it can be used in the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia . It can also be used in the synthesis of other boronic acids and their derivatives .
特性
IUPAC Name |
(4-bromo-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZSBTMJFVLOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)

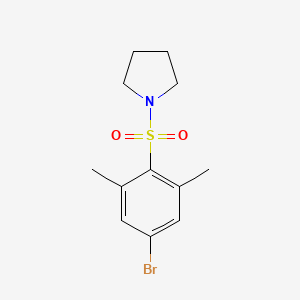

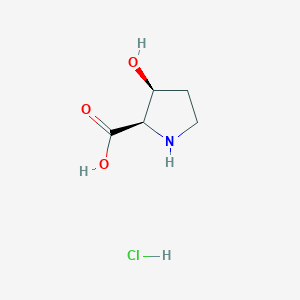
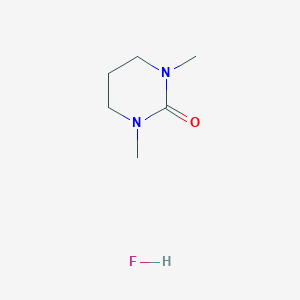
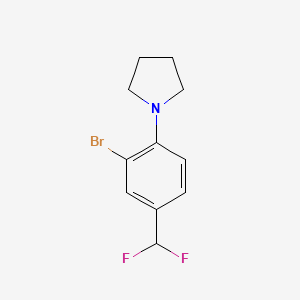
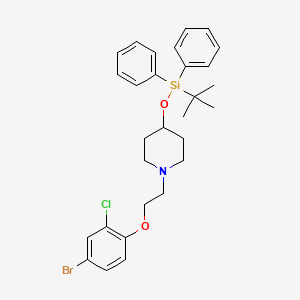
![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
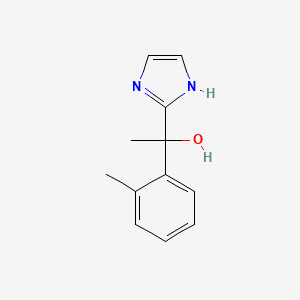
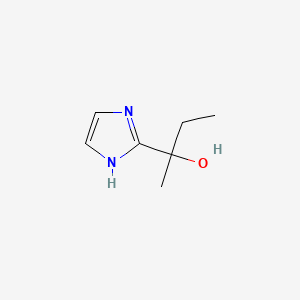

![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)